molecular formula C6H12ClF2NO B6223754 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride CAS No. 2763756-26-7

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride

Cat. No.: B6223754
CAS No.: 2763756-26-7
M. Wt: 187.61 g/mol
InChI Key: DYHBWZOBVZRSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride is a fluorinated amine derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a difluoromethyl group at the 3-position, linked to a methanamine moiety and stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the strategic incorporation of fluorine atoms, which enhance lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs .

Properties

CAS No.

2763756-26-7

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

[3-(difluoromethyl)oxolan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(3-9)1-2-10-4-6;/h5H,1-4,9H2;1H

InChI Key

DYHBWZOBVZRSFY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Sulfone-Protected Intermediate

The method adapts principles from oxetane synthesis (CN114736173A) to oxolane systems. A sulfone group serves as a latent difluoromethyl precursor:

Step 1 :

  • Reactants : 3-(Benzenesulfonyl)oxolane-3-carbaldehyde (Compound A) and tert-butylsulfinamide (Compound B).

  • Conditions : LiHMDS (1.5 eq) in THF at −78°C, 2 h.

  • Outcome : N-(3-(Benzenesulfonyl)oxolan-3-yl)-tert-butylsulfinamide (Compound C) forms in 89% yield after column chromatography.

Step 2 : Desulfonylation

  • Reactants : Compound C, magnesium turnings (10 eq).

  • Conditions : NaOAc/HOAc buffer (2 M) in DMF, 24 h at 25°C.

  • Outcome : Benzenesulfonyl group removal yields N-(3-(difluoromethyl)oxolan-3-yl)-tert-butylsulfinamide (Compound D, 78% yield).

Step 3 : Sulfinamide Deprotection

  • Reactants : Compound D, HCl/dioxane (4 M).

  • Conditions : −5°C, 2 h.

  • Outcome : Free amine precipitates as hydrochloride salt (92% yield, >99% purity by HPLC).

Table 1 : Optimization of Desulfonylation Conditions

ParameterTested RangeOptimal ValueYield (%)
Mg Equivalents5–20 eq15 eq78
Reaction Time12–36 h24 h78
Temperature20–40°C25°C78

Cyclization-Hydrogenation Route from Acrylonitrile

Oxolane Ring Formation (CN106366056A)

This route prioritizes atom economy and scalability:

Step 1 : Haloethyl Nitrile Synthesis

  • Reactants : Acrylonitrile, 2-bromoethanol (1:1.2 molar ratio).

  • Conditions : K₂CO₃ (2 eq) in acetone, 60°C, 6 h.

  • Outcome : 2-Bromoethyl-2-cyanoethyl ether (72% yield).

Step 2 : Cyclization to 3-Cyanooxolane

  • Reactants : 2-Bromoethyl-2-cyanoethyl ether.

  • Conditions : DBU (1.1 eq) in DMF, 100°C, 3 h.

  • Outcome : 3-Cyanooxolane (68% yield).

Step 3 : Catalytic Hydrogenation to Amine

  • Reactants : 3-Cyanooxolane, H₂ (50 psi).

  • Conditions : Raney Ni (10 wt%) in MeOH, 80°C, 12 h.

  • Outcome : 3-Aminomethyloxolane (83% yield).

Step 4 : Difluoromethylation via DAST

  • Reactants : 3-Aminomethyloxolane, DAST (2.2 eq).

  • Conditions : DCM, −40°C to 25°C, 8 h.

  • Outcome : 1-[3-(Difluoromethyl)oxolan-3-yl]methanamine (56% yield).

Limitation : DAST-mediated fluorination suffers from moderate yields due to competing side reactions.

Comparative Analysis of Methods

Table 2 : Route Comparison for 1-[3-(Difluoromethyl)oxolan-3-yl]methanamine Hydrochloride

ParameterLiHMDS/Desulfonylation RouteCyclization-Hydrogenation Route
Total Steps34
Overall Yield63%34%
ScalabilityPilot-scale demonstratedLab-scale only
Purification ComplexityModerate (column chromatography)High (multiple intermediates)
Cost of Raw MaterialsHigh (sulfinamide reagents)Low (acrylonitrile)

Chemical Reactions Analysis

Types of Reactions

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives, which are valuable in pharmaceutical and agrochemical industries .

Scientific Research Applications

1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Key Features
1-[3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride Oxolane ring -CF2H at C3
-NH2·HCl
C6H10ClF2NO High lipophilicity due to -CF2H; enhanced metabolic stability
Oxolan-3-yl(phenyl)methanamine hydrochloride (CAS 1432678-58-4) Oxolane ring -Ph at C3
-NH2·HCl
C11H16ClNO Aromatic phenyl group increases π-π interactions; moderate H302 toxicity
(3S)-Oxolan-3-amine hydrochloride Oxolane ring -NH2·HCl C4H10ClNO Simplified structure; stereospecific (S-configuration) for target binding
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride Pyrazole ring -Cl at C3 of phenyl
-NH2·HCl
C10H11Cl2N3 Aromatic heterocycle with electron-withdrawing Cl; potential kinase inhibition
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride Cyclobutane ring -CF2
-BrCH2
-NH2·HCl
C6H10BrClF2N Bromine as a leaving group; strained cyclobutane enhances reactivity

Physicochemical Properties

Table 2: Key Property Comparison

Compound Molecular Weight (g/mol) LogP* Solubility Hazards
This compound 193.6 (est.) ~1.5 (est.) High in polar solvents (HCl salt) Likely H315/H319 (skin/eye irritation)
Oxolan-3-yl(phenyl)methanamine hydrochloride 213.71 ~2.1 Moderate in water H302 (harmful if swallowed)
(3S)-Oxolan-3-amine hydrochloride 123.58 ~0.3 High aqueous solubility Low toxicity (no GHS classification)
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride 255.1 ~2.5 Low water solubility H302/H315

Biological Activity

1-[3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H11_{11}F2_2NO
  • Molecular Weight : 151.16 g/mol
  • SMILES : C1COCC1(CN)C(F)F
  • InChI : InChI=1S/C6H11F2NO/c7-5(8)6(3-9)1-2-10-4-6/h5H,1-4,9H2

The compound features a difluoromethyl group attached to an oxolane ring, which is further connected to a methanamine moiety. This unique structure suggests potential interactions with biological targets.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Study on Antimicrobial Properties

A study examining the antimicrobial properties of structurally related compounds demonstrated significant inhibition against E. coli with minimum inhibitory concentration (MIC) values around 62.5 µg/mL . Though direct studies on this compound are scarce, these findings provide a basis for hypothesizing its potential efficacy against similar bacterial strains.

Neuropharmacological Effects

Research into other difluoromethyl-substituted compounds has indicated potential neuropharmacological effects, including modulation of neurotransmitter systems. For instance, compounds affecting serotonin and dopamine pathways have been linked to antidepressant effects . Further exploration into this compound could yield insights into its impact on mental health disorders.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC6_6H11_{11}F2_2NOPotential antimicrobial and neuropharmacological effects
1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochlorideC5_5H9_9F2_2NOSimilar structural properties; studied for antimicrobial activity
N-Benzyl derivativesVariesKnown for diverse biological activities including enzyme inhibition

Future Directions in Research

Given the promising structural characteristics and preliminary findings related to similar compounds, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to assess the biological activity of this compound.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
  • Therapeutic Applications : Exploring its potential use in treating bacterial infections or neurological disorders.

Q & A

Q. What are the established synthetic routes for 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride, and what key reaction conditions must be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the oxolane (tetrahydrofuran) ring via cyclization of a diol precursor under acidic catalysis. The difluoromethyl group is introduced via nucleophilic substitution using reagents like difluoromethyl triflate. Key conditions include maintaining anhydrous environments (<50 ppm H₂O) and low temperatures (-10°C to 0°C) to suppress side reactions. The final amination step requires pH control (8.5–9.0) using triethylamine to ensure efficient protonation. Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity. Analytical validation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

  • ¹⁹F NMR : The difluoromethyl group appears as a triplet at δ -112 to -118 ppm (J = 240–260 Hz).
  • ¹H NMR : The oxolane protons show multiplet signals at δ 1.8–2.3 ppm (ring CH₂), while the methanamine protons resonate at δ 3.1–3.5 ppm (NH₂).
  • IR Spectroscopy : N-H stretches (3350–3250 cm⁻¹) and C-F vibrations (1120–1170 cm⁻¹) are key markers.
  • HRMS (ESI+) : Theoretical [M+H]⁺ = 174.0534 (C₅H₁₀F₂NO⁺); deviations >2 ppm indicate impurities. Complementary XRD analysis resolves hydrochloride salt formation, with characteristic Cl⁻···H-N distances of 2.8–3.1 Å .

Advanced Research Questions

Q. How can computational chemistry address regioselectivity challenges during difluoromethyl-oxolane core synthesis?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states to predict favorable pathways for difluoromethyl group installation. Solvent effects (e.g., THF vs DMF) are simulated using the SMD continuum model, optimizing dielectric constants for cyclization. Quantum Topological Analysis (QTAIM) identifies electronic drivers of regioselectivity, such as Fukui indices at the oxolane C3 position. These methods reduce empirical optimization by 40–60%, enabling targeted selection of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo pharmacokinetics for derivatives?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to distinguish true target engagement from nonspecific interactions.
  • Isotopic Labeling : ¹³C-labeled analogs tracked via LC-HRMS/MS differentiate parent compound stability from metabolite activity.
  • Blood-Brain Barrier (BBB) Penetration : Microdialysis in rodent models quantifies unbound brain concentrations, correlated with logD (1.5–2.5 optimal). Multivariate QSAR models (e.g., CoMFA) guide structural modifications, balancing lipophilicity (clogP <2) and hydrogen-bond donors (<2) .

Q. How do stereochemical variations in the oxolane ring impact biological activity, and what methods validate these effects?

  • Chiral Resolution : Polysaccharide-based HPLC columns (Chiralpak IC, hexane/isopropanol) separate enantiomers with resolution factors >1.5.
  • NOESY NMR : Cross-peaks between oxolane H4 and methanamine protons confirm spatial orientation (≤3.5 Å).
  • Cryo-EM Docking : Enantiomer-specific binding modes are predicted using receptor structures (e.g., GPCRs at 2.8 Å resolution). In vivo studies in CYP2D6-humanized mice reveal stereoselective metabolism, with (S)-enantiomers showing 3-fold higher AUC0–24h .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)
Oxolane FormationH₂SO₄ (cat.), 80°C, 12 h7890
DifluoromethylationDFMT, Pd(OAc)₂, 0°C, 6 h6588
AminationNH₃/MeOH, pH 9.0, 25°C, 3 h8295

Q. Table 2. Spectral Data Comparison

TechniqueObserved ValueReference Value
¹⁹F NMR (CDCl₃)-115.2 ppm (t, J = 250 Hz)-114.8 to -117.5 ppm
HRMS [M+H]⁺174.0538174.0534 (Δ = +0.4 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.